molecular formula C20H26N4O2 B6009809 2-(3,5-dimethylpyrazol-1-yl)-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]acetamide

2-(3,5-dimethylpyrazol-1-yl)-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]acetamide

Cat. No.: B6009809
M. Wt: 354.4 g/mol
InChI Key: CPCPIPRXGVQCSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethylpyrazol-1-yl)-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]acetamide is a complex organic compound that features a pyrazole ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through the reaction of appropriate hydrazines with diketones. The pyrrolidine ring is then introduced via cyclization reactions involving amines and carbonyl compounds. The final step involves the coupling of the pyrazole and pyrrolidine intermediates under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylpyrazol-1-yl)-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-(3,5-dimethylpyrazol-1-yl)-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine
  • 2-(3,5-dimethylpyrazol-1-yl)ethylseleno derivatives

Uniqueness

2-(3,5-dimethylpyrazol-1-yl)-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]acetamide is unique due to its specific combination of the pyrazole and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-15-11-16(2)24(22-15)14-19(25)21-18-12-20(26)23(13-18)10-6-9-17-7-4-3-5-8-17/h3-5,7-8,11,18H,6,9-10,12-14H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCPIPRXGVQCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2CC(=O)N(C2)CCCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.